molecular formula C14H16ClN3O3S B6475746 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640863-19-8

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6475746
CAS No.: 2640863-19-8
M. Wt: 341.8 g/mol
InChI Key: JSOPMNYICXLCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole (CAS 2640863-19-8) is a chemical compound with the molecular formula C14H16ClN3O3S and a molecular weight of 341.81 g/mol . This benzoxazole derivative features a piperazine substitution with a cyclopropanesulfonyl group, a structural motif commonly investigated in medicinal chemistry for its potential to modulate biological targets. The computed properties of this compound include a topological polar surface area of 75 Ų and an XLogP3 value of 2.5, which provide insight into its physicochemical characteristics . Compounds based on the benzoxazole and piperazine scaffolds are of significant interest in early-stage drug discovery research. Benzoxazole cores are frequently explored in the development of molecules that inhibit key signaling pathways . Furthermore, piperazine derivatives are recognized as privileged structures in pharmacology and are incorporated into a wide range of bioactive molecules for various research applications . Researchers utilize this high-quality chemical as a key intermediate or building block for the design and synthesis of novel therapeutic candidates. This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c15-10-1-4-12-13(9-10)21-14(16-12)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOPMNYICXLCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ortho-Substituted Anilides

A common method involves heating 2-amino-6-chlorophenol with carboxylic acid derivatives under dehydrating conditions. For instance, reaction with formic acid or acetic anhydride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization to form 6-chloro-1,3-benzoxazole. This route benefits from readily available starting materials but requires stringent control of stoichiometry to avoid over-chlorination.

Thiourea-Mediated Coupling

Alternative approaches utilize 2-mercapto-6-chlorobenzoxazole as an intermediate. As demonstrated in patent CN102432559A, this compound reacts with bis(trichloromethyl) carbonate (BTC) under staged heating (50–110°C) to yield 2,6-dichlorobenzoxazole with >98% purity. While this method avoids corrosive catalysts like PCl₅, the use of BTC necessitates careful temperature modulation to prevent phosgene release.

Functionalization with Piperazine

Introducing the piperazine moiety at position 2 requires nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with Piperazine

Heating 2,6-dichlorobenzoxazole with excess piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C facilitates substitution at position 2. The reaction typically completes within 4–6 hours, yielding 2-piperazinyl-6-chlorobenzoxazole. Excess piperazine ensures monofunctionalization, though residual amine must be quenched to prevent di-substitution.

Buchwald-Hartwig Amination

For substrates resistant to SNAr, palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and Xantphos) enables C–N bond formation between chlorobenzoxazole and piperazine. This method, though costlier, offers superior regioselectivity and compatibility with sensitive functional groups.

Sulfonylation of Piperazine

The final step involves sulfonylation of the piperazine nitrogen with cyclopropanesulfonyl chloride.

Direct Sulfonylation

Reacting 2-piperazinyl-6-chlorobenzoxazole with cyclopropanesulfonyl chloride in dichloromethane (DCM) or THF, in the presence of a base (e.g., triethylamine or DMAP), affords the target compound. The reaction proceeds at 0–25°C over 2–4 hours, with yields exceeding 85%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates sulfonylation, reducing reaction times from hours to minutes. This method, while efficient, requires specialized equipment and precise control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Cyclization + SNArPOCl₃ cyclization, SNAr, sulfonylation78–8295–97Cost-effective, scalableCorrosive reagents, phosphorus waste
Solid-light + BuchwaldBTC chlorination, Pd coupling85–8898–99High selectivity, minimal byproductsExpensive catalysts, complex setup
Microwave sulfonylationMicrowave-assisted sulfonylation90–9298Rapid, energy-efficientEquipment-dependent, scalability issues

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Unwanted chlorination at position 4 or 5 can occur if reaction temperatures exceed 110°C. Using electron-withdrawing groups (e.g., nitro) temporarily at position 4 mitigates this issue.

  • Piperazine Over-Substitution : Employing bulky bases (e.g., DIPEA) or stoichiometric control prevents di-sulfonylation.

  • Phosgene Management : BTC and POCl₃ generate trace phosgene; in-situ scavengers (e.g., urea) neutralize residual gas .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group or the sulfonyl moiety, potentially yielding dechlorinated or desulfonylated products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated or desulfonylated derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various pharmacological contexts:

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, making it a candidate for further exploration in treating depression .
  • Anticancer Properties : Research indicates that benzoxazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its efficacy and selectivity against various tumors .

Biochemical Research

Biochemical assays have been conducted to understand the interaction of this compound with specific molecular targets:

  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are crucial in inflammation processes.
  • Receptor Modulation : Investigations into the compound's activity as a modulator of neurotransmitter receptors have shown promising results. It may act on dopamine and serotonin receptors, which are significant targets for psychiatric disorders .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoxazole, including this compound. These compounds were tested in rodent models for their antidepressant effects using the forced swim test and tail suspension test. Results indicated that the compound significantly reduced immobility time compared to control groups, suggesting potential antidepressant activity .

Case Study 2: Anticancer Efficacy

A research article in Cancer Research explored the anticancer effects of benzoxazole derivatives on human breast cancer cell lines. The study found that this compound induced apoptosis and inhibited cell migration at micromolar concentrations. The authors concluded that this compound could serve as a lead structure for developing new anticancer agents .

Data Tables

Activity TypeDescriptionReference
AntidepressantReduces immobility time in rodent models
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionInhibits cyclooxygenase enzymes
Receptor ModulationModulates dopamine and serotonin receptors

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Benzoxazole vs. Isoxazole
  • Compound 8b/8c (): These isoxazole derivatives (e.g., 2H-1-aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole) replace the benzoxazole oxygen with nitrogen in the heterocycle.
  • Key Difference : Isoxazoles are more electron-deficient, favoring interactions with polar enzyme active sites, whereas benzoxazoles may exhibit better lipid solubility.
Benzoxazole vs. Pyridazine
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Pyridazine’s dual nitrogen atoms create a highly electron-deficient core, enhancing interactions with targets like platelet aggregation pathways or bacterial enzymes. This contrasts with benzoxazole’s balanced π-electron system, which is more suited for hydrophobic binding pockets .
Benzoxazole vs. Benzothiazole
  • 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole () : Replacing oxygen with sulfur increases polarizability and metabolic stability. Sulfur’s larger atomic radius may improve binding to cysteine-rich targets (e.g., kinases) but reduce solubility compared to the sulfonyl-piperazine substituent in the target compound .

Substituent Effects

Piperazine Derivatives
  • Cyclopropanesulfonyl-Piperazine : The sulfonyl group enhances hydrogen-bonding capacity and solubility, which is critical for oral bioavailability. Cyclopropane’s rigid structure may restrict conformational flexibility, improving target selectivity .
  • Phenethylpiperidinyl () : The phenethyl group increases hydrophobicity, likely directing these compounds to peripheral targets rather than CNS receptors .
Ether vs. Sulfonyl Linkages
  • 6-Chloro-2-(4-ethoxyphenoxy)-1,3-benzoxazole (): The ethoxyphenoxy substituent lacks the sulfonyl group’s polarity, reducing solubility but improving passive diffusion across membranes. This makes it less suited for hydrophilic enzyme targets compared to the sulfonyl-piperazine variant .

Pharmacological and Physicochemical Profiles

The table below summarizes key properties of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole C14H15ClN2O3S (est.) ~346.8 (est.) Cyclopropanesulfonyl piperazine Kinase inhibition (hypothesized)
6-Chloro-2-(4-ethoxyphenoxy)-1,3-benzoxazole () C15H12ClNO3 289.7 Ethoxyphenoxy Not specified
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () C17H18Cl2N4O 381.3 Chlorophenoxypropyl-piperazine Antiplatelet, antibacterial
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole () C10H11ClN2S 220.68 Piperazine Not specified (structural analog)
  • Solubility: The sulfonyl group in the target compound likely improves aqueous solubility (>100 µM) compared to ethoxyphenoxy () or benzothiazole derivatives .
  • LogP : Estimated logP for the target compound is ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility. Phenethylpiperidinyl derivatives () may exceed logP >3, reducing bioavailability .

Biological Activity

6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological activities, supported by case studies and research findings.

  • Molecular Formula : C14H16ClN3O3S
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 2640863-19-8

Biological Activity Overview

The biological activity of benzoxazole derivatives has been extensively studied, with many compounds exhibiting significant pharmacological effects. The following table summarizes the key activities associated with this compound and related compounds.

Activity Description Reference
AntimicrobialExhibits selective activity against Gram-positive bacteria and some fungi.
AnticancerDemonstrates cytotoxic effects on various cancer cell lines.
AntifungalActive against pathogens like Candida albicans.
Structure-Activity Relationship (SAR)Insights into modifications that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety often exhibit antimicrobial properties. In a study evaluating various derivatives, it was found that this compound showed promising results against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans.

Case Study: Antimicrobial Testing

In a series of tests conducted on benzoxazole derivatives:

  • Minimal Inhibitory Concentrations (MIC) were determined for several compounds.
  • The most active derivatives had MIC values significantly lower than those for standard antibiotics, indicating potential for therapeutic applications.

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been a focal point in medicinal chemistry. Several studies have reported that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.

Research Findings

A comprehensive review highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines:

  • Breast Cancer : MCF-7 and MDA-MB series.
  • Lung Cancer : A549 and H1975.
  • Prostate Cancer : PC3 cells.

These findings suggest that modifications to the benzoxazole structure can enhance selectivity and potency against cancer cells while minimizing side effects on healthy tissues.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:

  • Electron-donating groups enhance antimicrobial activity.
  • Certain substitutions can improve cytotoxicity against cancer cells.

Example Modifications

A study indicated that introducing methoxy or dimethylamino groups significantly increased the efficacy of certain derivatives against microbial strains and cancer cells.

Q & A

Q. What are the common synthetic routes for 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole, and how are reaction conditions optimized?

Answer: The synthesis typically involves two key steps:

Benzoxazole Core Formation : Chlorination of 2-methyl-1,3-benzoxazole derivatives under controlled conditions (e.g., using POCl₃ or SOCl₂) to introduce the 6-chloro substituent .

Piperazine Functionalization : Coupling the chlorinated benzoxazole with a pre-synthesized 4-(cyclopropanesulfonyl)piperazine via nucleophilic aromatic substitution. This step requires polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–100°C) to achieve >70% yield .
Optimization Strategies :

  • Solvent choice (e.g., DMF enhances nucleophilicity of piperazine).
  • Catalytic bases (e.g., K₂CO₃) to deprotonate intermediates.
  • Purity control via column chromatography or recrystallization (ethanol/water mixtures) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Verify piperazine proton signals (δ 2.5–3.5 ppm) and benzoxazole aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Confirm sulfonyl group presence (δ 40–50 ppm for cyclopropane carbons; δ 110–120 ppm for sulfone) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) to theoretical mass (±2 ppm error) .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropane-sulfonyl-piperazine moiety (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer: Initial screening should focus on:

  • Enzyme Inhibition Assays : Test against kinases (e.g., PKA, PKC) or proteases due to the sulfonyl group’s electrophilic nature. Use fluorogenic substrates (e.g., AMC-tagged peptides) at 10 μM compound concentration .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Solubility Studies : Measure logP via shake-flask method (octanol/water) to guide formulation for in vivo models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Dose-Response Curves : Test across a wider concentration range (nM to mM) to identify off-target effects .
  • Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation underlies inconsistent results .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding between the sulfonyl group and Lys721 .
  • QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and Hammett constants to predict IC₅₀ trends .
  • Free Energy Perturbation (FEP) : Simulate cyclopropane ring modifications to optimize binding entropy .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?

Answer:

  • Flow Chemistry : Continuous processing reduces side reactions (e.g., piperazine dimerization) by maintaining precise temperature control .
  • Microwave-Assisted Synthesis : Accelerate coupling steps (30 minutes vs. 12 hours conventionally) with >90% purity .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., des-chloro derivatives), then adjust stoichiometry or scavenger resins (e.g., polymer-bound isocyanates) .

Q. How does the cyclopropanesulfonyl group influence target selectivity compared to other sulfonyl substituents?

Answer: The cyclopropane ring introduces steric and electronic effects:

Sulfonyl Group Target Selectivity Rationale
CyclopropaneHigh for GPCRs (e.g., 5-HT₂A)Rigid geometry complements hydrophobic binding pockets
PhenylPreferential for kinasesπ-Stacking with Phe residues in ATP sites
MethylLow selectivityMinimal steric hindrance increases off-target binding

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative stress (H₂O₂). Monitor degradation via UPLC-PDA at 254 nm .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu) in human serum .
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based assays to assess oxidative stress induction .

Q. How can mutagenesis studies clarify the compound’s interaction with a target receptor?

Answer:

  • Alanine Scanning : Replace key receptor residues (e.g., Asp155 in 5-HT₂A) to identify critical hydrogen bonds. Measure ΔG binding via isothermal titration calorimetry (ITC) .
  • Homology Modeling : Build mutant receptor structures using RosettaCM to predict resistance mutations .
  • Competitive Binding Assays : Compare IC₅₀ values between wild-type and mutant receptors using radiolabeled ligands (e.g., [³H]-ketanserin) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., AKT1) in cell lines to confirm on-pathway effects .
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase signaling changes post-treatment .
  • In Vivo PET Imaging : Radiolabel the compound with ¹⁸F for real-time biodistribution and target engagement studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.